molecular formula C15H28O2 B14759466 1,5-Dioxaspiro[5.11]heptadecane CAS No. 1553-03-3

1,5-Dioxaspiro[5.11]heptadecane

Katalognummer: B14759466
CAS-Nummer: 1553-03-3
Molekulargewicht: 240.38 g/mol
InChI-Schlüssel: DAZFJEYKVDTOJR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,5-Dioxaspiro[5.11]heptadecane is a spiro compound characterized by its unique structure, which includes a spirocyclic framework with two oxygen atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dioxaspiro[5.11]heptadecane typically involves the reaction of appropriate diols with ketones or aldehydes under acidic conditions to form the spirocyclic structure. One common method involves the use of 1,5-dihydroxy compounds and cyclic ketones in the presence of acid catalysts .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

1,5-Dioxaspiro[5.11]heptadecane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic alcohols .

Wissenschaftliche Forschungsanwendungen

1,5-Dioxaspiro[5

Wirkmechanismus

The mechanism of action of 1,5-Dioxaspiro[5.11]heptadecane involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The presence of oxygen atoms in the structure can also facilitate hydrogen bonding and other interactions that contribute to its biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,5-Dioxaspiro[5.5]undecane: Another spiro compound with a similar structure but different ring size.

    1,3-Dioxane: A simpler cyclic ether with two oxygen atoms in a six-membered ring.

    1,3-Dithiane: A sulfur-containing analog with similar reactivity.

Uniqueness

1,5-Dioxaspiro[5.11]heptadecane is unique due to its larger ring size and the presence of two oxygen atoms, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other spiro compounds may not be suitable .

Eigenschaften

CAS-Nummer

1553-03-3

Molekularformel

C15H28O2

Molekulargewicht

240.38 g/mol

IUPAC-Name

1,5-dioxaspiro[5.11]heptadecane

InChI

InChI=1S/C15H28O2/c1-2-4-6-8-11-15(12-9-7-5-3-1)16-13-10-14-17-15/h1-14H2

InChI-Schlüssel

DAZFJEYKVDTOJR-UHFFFAOYSA-N

Kanonische SMILES

C1CCCCCC2(CCCCC1)OCCCO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.